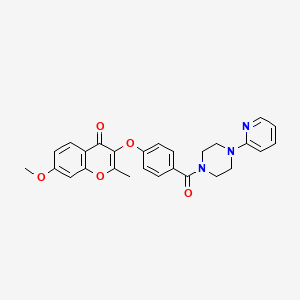

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

Descripción

The compound 7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one (CAS: 951938-67-3, C₂₆H₂₃N₃O₅, MW: 457.48) is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with:

- 7-Methoxy group: Enhances hydrophobicity and may influence binding to hydrophobic enzyme pockets.

- 2-Methyl group: Contributes steric bulk and metabolic stability.

- 3-Phenoxy linker: Connects the chromenone core to a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety, which introduces hydrogen-bonding and π-π stacking capabilities via the pyridine ring .

Propiedades

IUPAC Name |

7-methoxy-2-methyl-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-18-26(25(31)22-11-10-21(33-2)17-23(22)34-18)35-20-8-6-19(7-9-20)27(32)30-15-13-29(14-16-30)24-5-3-4-12-28-24/h3-12,17H,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBXGLZGIGIQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival.

Mode of Action

The compound acts as a highly efficient and selective RET inhibitor . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls. This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations.

Biochemical Pathways

By inhibiting RET, the compound disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation. Disruption of these pathways can lead to the inhibition of tumor growth and survival.

Pharmacokinetics

The compound has good solubility in DMSO, indicating good absorption and distribution properties. It is insoluble in water, which may affect its bioavailability. The compound is recommended to be stored at 4°C, suggesting it has good stability under refrigerated conditions.

Result of Action

In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors. In vivo, the compound effectively inhibits tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer xenografts, without inhibiting VEGFR2.

Action Environment

Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at 4°C and has good solubility in DMSO. Its insolubility in water may limit its bioavailability and efficacy in aqueous environments.

Actividad Biológica

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one, often referred to as a RET inhibitor, is a compound of significant interest in pharmacological research. Its unique structure, which combines elements of chromenone and piperazine, suggests potential therapeutic applications, particularly in oncology and neuropharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 471.513 g/mol. It exhibits good solubility in DMSO, making it suitable for various biological assays.

This compound primarily targets the RET (c-RET) protein , functioning as a highly selective RET inhibitor. By inhibiting RET signaling, it disrupts critical downstream pathways such as:

- RAS/RAF/MEK/ERK

- PI3K/AKT

These pathways are integral to cell proliferation and survival, particularly in RET-mutated cancers.

In Vitro Studies

In vitro studies indicate that this compound effectively inhibits the proliferation of RET-mutated cell lines. Compared to other multi-kinase inhibitors, it demonstrates superior efficacy in targeting these specific mutations.

Pharmacodynamics

The compound shows a favorable pharmacokinetic profile with good absorption and distribution properties. Stability studies reveal that it remains effective at 4°C and maintains its integrity in DMSO solutions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : In a study focused on RET-driven tumors, the compound was shown to significantly reduce tumor growth in xenograft models. The inhibition of RET signaling led to decreased activation of downstream pathways associated with tumor progression.

- Neuropharmacology : Research into the compound's effects on neurotransmitter systems has indicated potential applications in treating neurological disorders. Its structure allows for interaction with various receptors, suggesting a multifaceted mechanism that may include modulation of dopaminergic and serotonergic pathways .

- Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory properties, likely due to the methoxy and carbonyl groups that influence its interaction with inflammatory mediators .

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Research Findings and Implications

Structure-Activity Relationships (SAR)

Piperazine Modifications :

- Linker Flexibility: Phenoxy linkers (target compound) vs. ethoxy (FM10) or propoxy (4e–4h) alter conformational flexibility and membrane permeability .

Métodos De Preparación

Microwave-Assisted Cyclization

Microwave irradiation reduces chromone cyclization time from hours to minutes. For example, using PPA and microwaves (300 W, 150°C) achieves 85% yield in 15 min.

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

- Chromenone Core Formation : Condensation of substituted phenols with ketones or aldehydes under acidic conditions .

- Piperazine Coupling : Acylation of the phenoxy intermediate with 4-(pyridin-2-yl)piperazine using coupling reagents like EDCI/HOBt in dichloromethane .

- Methoxy and Methyl Group Introduction : Alkylation or nucleophilic substitution at specific positions, often requiring anhydrous conditions . Yield optimization (66–75%) is achieved via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. Which spectroscopic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and piperazine NH bands (~3300 cm⁻¹) .

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme Inhibition : Kinase or phosphatase inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptor subtypes) .

- Antimicrobial Screening : Broth microdilution for MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can low yields in the acylation step be mitigated?

- Catalyst Optimization : Use DMAP or triethylamine to enhance reactivity during piperazine coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Maintaining 0–5°C during acyl chloride formation prevents side reactions .

Q. What strategies resolve contradictions in reported biological activities?

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) .

- Structural Verification : Confirm batch purity via HPLC and compare with literature data .

- Meta-Analysis : Cross-reference activity trends with structural analogs (e.g., 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one) .

Q. How does piperazine substitution impact pharmacokinetics?

- Lipophilicity : Pyridinyl groups enhance blood-brain barrier penetration (logP calculated via Molinspiration) .

- Metabolic Stability : Electron-withdrawing groups (e.g., carbonyl) reduce CYP450-mediated oxidation .

- Solubility : Piperazine N-methylation improves aqueous solubility for in vivo models .

Q. What computational methods predict target binding affinity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis with kinases .

- QSAR Models : Train models using descriptors like polar surface area and H-bond acceptors .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How can synthesis scalability be enhanced for industrial research?

- Flow Chemistry : Continuous reactors minimize intermediate isolation steps .

- Catalytic Systems : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) improve reusability .

- Process Analytics : In-line FTIR monitors reaction progress for real-time adjustments .

Methodological Considerations

Q. How are common synthesis impurities controlled?

Q. What storage conditions ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Desiccants (silica gel) avoid hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.